9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- Aromatic protons : Signals between δ 6.8–8.2 ppm, split into distinct multiplets due to substituent electron-withdrawing/donating effects. For example, protons adjacent to hydroxyl groups resonate downfield (δ 7.5–8.2 ppm) .
- Dimethylamino group : A singlet at δ 2.9 ppm (6H, -N(CH₃)₂) .
- Methylamino group : A broad triplet at δ 2.7 ppm (3H, -NHCH₃) and a exchangeable proton at δ 5.1 ppm (-NH-) .
- Hydroxyl groups : Broad singlets at δ 9.8–10.5 ppm (2H, -OH) .
¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometric Fragmentation Patterns
UV-Vis Absorption Profile Analysis
The conjugated anthracenedione system exhibits strong absorption in the visible range (λₐᵦₛ = 450–550 nm) due to π→π* transitions. Substituent effects shift absorption maxima:
- Hydroxyl groups at positions 4 and 8 cause bathochromic shifts (~30 nm) via electron donation .
- Amino groups further extend conjugation, resulting in a broad peak centered at λₐᵦₛ = 510 nm (ε ≈ 8,500 L·mol⁻¹·cm⁻¹) .
Table 1: Summary of Key Spectroscopic Data
Properties
CAS No. |
71876-31-8 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-18-8-4-6-10(20)14-12(8)16(22)15-11(21)7-5-9(19(2)3)13(15)17(14)23/h4-7,18,20-21H,1-3H3 |
InChI Key |
SSJVPACUWUOUBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The dimethylamino group at position 1 and the methylamino group at position 5 are typically introduced via nucleophilic aromatic substitution reactions on activated anthraquinone derivatives. This involves:
- Reagents: Dimethylamine and methylamine are used as nucleophiles.
- Conditions: The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
- Base Catalysis: Bases like sodium hydride or potassium carbonate facilitate deprotonation and promote substitution.
- Temperature: Elevated temperatures (80–120 °C) are commonly employed to drive the substitution on the aromatic ring.
Amination via Diazonium Salt Intermediates
Alternative synthetic routes involve the formation of diazonium salts from aminoanthracenedione precursors, which then undergo coupling reactions with amines or other nucleophiles to install amino substituents. This method allows selective functionalization and is used in the synthesis of related aminoanthraquinone derivatives with biological activity.
Hydroxylation at Positions 4 and 8
Hydroxyl groups at positions 4 and 8 are introduced by selective hydroxylation of the anthraquinone ring system. Methods include:
- Direct Hydroxylation: Using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce hydroxyl groups at activated positions.
- Demethylation of Methoxy Precursors: Starting from methoxy-substituted anthraquinones, demethylation with reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) yields the corresponding dihydroxy derivatives.
- Enzymatic or Microbial Hydroxylation: Biotransformation using specific microorganisms (e.g., Pseudomonas sp.) can regioselectively hydroxylate anthraquinone derivatives.
Stepwise Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material preparation | Anthracene-9,10-dione (commercially sourced) | Core anthraquinone scaffold |
| 2 | Amination at position 1 | Dimethylamine, base (NaH), DMF, heat | Introduction of 1-(dimethylamino) group |
| 3 | Amination at position 5 | Methylamine, base, DMF, heat | Introduction of 5-(methylamino) group |
| 4 | Hydroxylation at positions 4,8 | Oxidizing agents or demethylation reagents | Formation of 4,8-dihydroxy substituents |
Reaction Optimization and Yield Considerations
- Solvent Choice: Polar aprotic solvents enhance nucleophilic substitution efficiency.
- Temperature Control: Elevated temperatures improve reaction rates but require monitoring to avoid decomposition.
- Purification: Chromatographic techniques (e.g., column chromatography) and recrystallization are used to isolate pure product.
- Yield: Reported yields for similar aminoanthraquinone derivatives range from moderate to high (50–85%), depending on reaction conditions and purification efficiency.
Analytical and Structural Confirmation
- Spectroscopic Methods: Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) confirm the presence and position of amino and hydroxyl groups.
- Chromatography: High-performance liquid chromatography (HPLC) ensures purity.
- X-ray Crystallography: Used for definitive structural elucidation when available.
Research Findings and Applications Related to Preparation
- Amino- and hydroxyl-substituted anthracenediones like this compound are key intermediates in the synthesis of dyes, pharmaceuticals, and biologically active agents.
- Structural modifications via amino and hydroxyl groups influence redox properties and biological activity, necessitating precise synthetic control.
- Biotransformation methods offer environmentally friendly alternatives for hydroxylation steps, enhancing regioselectivity and reducing harsh chemical use.
Chemical Reactions Analysis
9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Major products formed from these reactions include different derivatives of anthraquinone, which can be used in various applications.
Scientific Research Applications
Overview
9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- is a derivative of anthracenedione that has garnered attention for its diverse applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This compound's unique structural properties allow it to interact with biological systems effectively, leading to various therapeutic potentials.
Anticancer Properties
Numerous studies have highlighted the potential of anthracenedione derivatives as anticancer agents. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular, derivatives with specific side chains have demonstrated enhanced DNA-binding capabilities, which correlate with their anticancer activity. For instance, compounds with two methylene links in their side chains showed superior activity and DNA binding characteristics compared to others .
Table 1: Anticancer Activity of 9,10-Anthracenedione Derivatives
Antimicrobial Activity
The antimicrobial properties of 9,10-anthracenedione derivatives have also been extensively researched. Some derivatives have shown promising activity against a range of bacterial strains including Streptococcus pneumoniae and Salmonella typhi. In vitro studies indicate that these compounds can inhibit the growth of both bacterial and fungal pathogens .
Table 2: Antimicrobial Activity of 9,10-Anthracenedione Derivatives
| Bacterial Strain | Compound | Activity Level |
|---|---|---|
| Streptococcus pneumoniae | 9,10-Anthracenedione derivative | High |
| Salmonella typhi | Amino-substituted derivatives | Moderate |
| Candida tenuis | Dithiocarbamate derivatives | High |
Antiviral Applications
Research has indicated that certain anthracenedione derivatives possess antiviral properties. For example, compounds have been identified that inhibit human cytomegalovirus and show activity against HIV-1. These findings suggest that structural modifications can lead to significant antiviral agents .
Table 3: Antiviral Activity of 9,10-Anthracenedione Derivatives
| Viral Target | Compound Type | Effectiveness |
|---|---|---|
| HIV-1 | Dimethylamino derivatives | Inhibitory |
| Herpes Virus 2 (HSV-2) | Dithiocarbamate derivatives | Effective in vitro |
Other Therapeutic Applications
Beyond anticancer and antimicrobial uses, anthracenediones are being explored for their roles in treating chronic conditions such as multiple sclerosis. Mitoxantrone, an anthracenedione derivative, has been utilized for its therapeutic effects despite concerns regarding cardiotoxicity. Ongoing research aims to develop new compounds with improved safety profiles while maintaining efficacy .
Case Studies
Several case studies have documented the successful application of 9,10-anthracenedione derivatives in clinical settings:
- Mitoxantrone in Multiple Sclerosis : This compound has been used effectively in treating non-relapsing forms of multiple sclerosis but is associated with significant adverse effects like cardiotoxicity. Research is focused on identifying safer alternatives within the anthracenedione family.
- Clinical Trials for Anticancer Agents : Various anthracenedione derivatives are currently undergoing clinical trials for their anticancer properties. These trials aim to establish dosing regimens and evaluate long-term efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer therapy, where the compound can target rapidly dividing cancer cells. Additionally, the presence of amino and hydroxyl groups allows the compound to form hydrogen bonds and interact with various enzymes and proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Key Structural Insights :
- Amino vs. Hydroxy Groups: Amino groups (e.g., dimethylamino, butylamino) enhance nucleophilic substitution efficiency during synthesis, particularly at elevated temperatures .
- Phenylamino Substituents: The phenyl group in JHEChem’s compound () likely increases lipophilicity compared to methylamino derivatives, affecting membrane permeability .
Pharmacological and Toxicological Profiles
Comparative studies of aminoanthraquinones reveal critical trends in therapeutic efficacy and genotoxicity:
*Inferred from , where metabolic systems (e.g., S-9) generally reduce genotoxicity.
Findings :
- Structure-Activity Relationship: The presence of hydroxyethylamino groups in DHAQ correlates with higher therapeutic activity and genotoxicity compared to simpler amino derivatives .
- Discrepancies in Assays: Cytogenetic assays (chromosome damage) and bacterial mutagenesis tests may yield divergent results. For example, DHAQ is highly genotoxic in mammalian cells but less mutagenic in bacteria, while Adriamycin shows the inverse trend .
Physicochemical Properties
Limited solubility data for the target compound necessitates extrapolation from analogues:
| Compound | Solubility (mg/mL) | Source |
|---|---|---|
| 1,5-Dihydroxy-4,8-bis(methylamino)- (ID 3293) | 0.12 (estimated) | |
| 1,4-Bis(methylamino)- (ID 3291) | 0.08 | |
| Adriamycin | 10–20 (aqueous) | Literature |
The target compound’s hydroxyl and dimethylamino groups likely enhance solubility compared to non-polar derivatives but remain less soluble than Adriamycin due to its glycosidic moiety.
Research Implications and Gaps
- Biological Activity : Structural parallels to DHAQ imply possible antitumor activity, but empirical studies are needed to confirm efficacy and toxicity.
- Metabolic Pathways: The role of metabolic activation (e.g., via cytochrome P450) in modulating the target compound’s genotoxicity remains unexplored.
Biological Activity
The compound 9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₅H₁₅N₂O₃
- Molecular Weight : 273.29 g/mol
The presence of hydroxyl groups and amino substituents in its structure contributes to its reactivity and biological activity.
Cytotoxicity
Research has indicated that anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC₅₀ Values : The compound has shown cytotoxic activity with IC₅₀ values in the low micromolar range against human cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer) .
| Cell Line | IC₅₀ (μM) |
|---|---|
| A-549 | 4.56 |
| MCF-7 | 6.3 |
Antimicrobial Activity
Anthraquinones are also recognized for their antimicrobial properties. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) :
| Bacteria | MIC (μM) |
|---|---|
| Staphylococcus aureus | ≤ 2.5 |
| Escherichia coli | ≤ 2.5 |
| Vibrio anguillarum | 25.0 |
The biological activity of this compound is attributed to several mechanisms:
- DNA Interaction : The planar structure allows intercalation into DNA, leading to potential genotoxic effects.
- Reactive Oxygen Species (ROS) Production : The compound can generate ROS through one-electron reduction processes, contributing to its cytotoxic effects .
- Aryl Hydrocarbon Receptor (AhR) Agonism : Anthraquinones have been identified as AhR agonists, which may influence various cellular pathways involved in detoxification and cell proliferation .
Study on Anticancer Activity
A study conducted on the anticancer properties of anthraquinone derivatives highlighted the efficacy of similar compounds against various cancer cell lines. In this study, compounds showed promising results with IC₅₀ values indicating potent cytotoxicity .
Research on Antimicrobial Effects
In another investigation focusing on the antimicrobial potential of anthraquinones, the compound exhibited significant inhibitory effects on pathogenic bacteria, underscoring its potential as a therapeutic agent in treating infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 9,10-Anthracenedione derivatives with multiple amino and hydroxyl substituents?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions under controlled conditions. For example, refluxing anthraquinone precursors with methylamine and dimethylamine derivatives in polar aprotic solvents (e.g., THF) using a strong base like LDA (Lithium Diisopropylamide) to deprotonate reactive sites. Column chromatography (dichloromethane-petroleum ether) is effective for purification, as seen in analogous anthraquinone syntheses . Temperature optimization (e.g., 80°C) enhances selectivity for mono- vs. di-substituted products .
Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxyl protons as broad singlets) .
- UV-Vis Spectroscopy : Absorbance maxima (~250–400 nm) correlate with conjugation length and substituent electronic effects .
- IR Spectroscopy : Hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches confirm functional groups .
- HPLC : Paired with UV detection, HPLC validates purity (>98%) using reverse-phase C18 columns .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store in amber glass vials under inert gas (N2/Ar) at –20°C. Desiccants (silica gel) prevent hydrolysis of amine and hydroxyl groups. Avoid prolonged exposure to acidic/basic conditions to prevent demethylation or ring degradation .
Advanced Research Questions
Q. How can contradictions in spectral data arising from positional isomerism or tautomerism be resolved?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, NOESY) to differentiate isomers. For example, NOE correlations distinguish between para- and meta-substituted aromatic protons. X-ray crystallography provides definitive structural confirmation, especially for tautomeric forms . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?
- Methodological Answer : Electron-donating groups (e.g., –NH2, –OCH3) increase electron density on the anthracenedione core, enhancing redox activity and interactions with biomolecules. Systematic SAR studies can be conducted by synthesizing analogs with varying substituents (e.g., replacing methylamino with nitro or chloro groups) and testing their cytotoxicity or antioxidant activity. Computational methods (DFT) predict charge distribution and HOMO-LUMO gaps to rationalize reactivity .
Q. What degradation pathways dominate under aqueous, oxidative, or photolytic conditions?
- Methodological Answer :
- Aqueous Hydrolysis : Monitor via LC-MS for deamination or hydroxylation products under acidic/basic conditions.
- Oxidative Degradation : Use H2O2 or O3 to simulate oxidative stress; identify quinone-to-quinol transformations via UV-Vis spectral shifts .
- Photolysis : Expose to UV light (254 nm) and track degradation products (e.g., anthraquinone dimers) using HPLC-MS .
Q. How can computational methods predict the compound’s photophysical properties and binding affinity with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute absorption spectra and excited-state dynamics .
- Molecular Docking : Use AutoDock Vina to model interactions with DNA topoisomerases or kinases, guided by anthraquinone-based inhibitors’ known binding modes .
Q. What experimental strategies assess interactions with biomolecules like DNA or proteins?
- Methodological Answer :
- Fluorescence Quenching : Titrate the compound with DNA (e.g., ct-DNA) and measure emission quenching to calculate binding constants (Kb) .
- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., albumin) on sensor chips to determine real-time binding kinetics (ka/kd) .
- Circular Dichroism (CD) : Monitor conformational changes in DNA/proteins upon binding, such as B-DNA to Z-DNA transitions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
